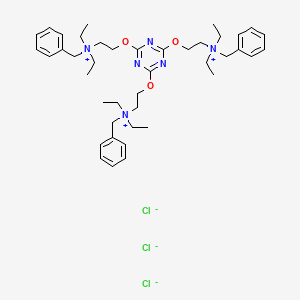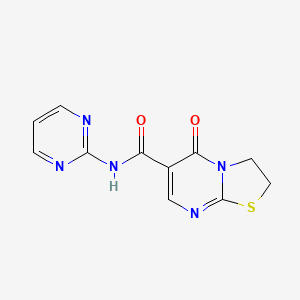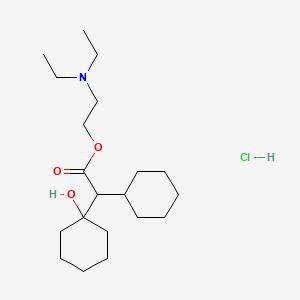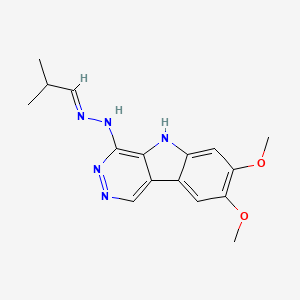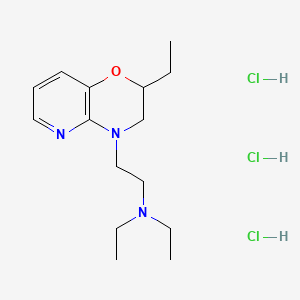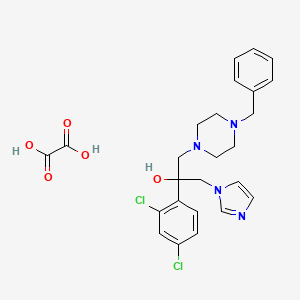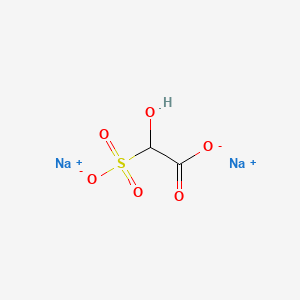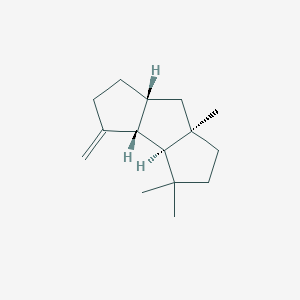
Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-(dimethylamino)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
グリシン, N-((5-((6-デオキシ-3-O-β-D-キシロピラノシル-β-D-ガラクトピラノシル)オキシ)-11-(ジメチルアミノ)-5,6,8,13-テトラヒドロ-1,6,9,14-テトラヒドロキシ-3-メチル-8,13-ジオキソベンゾ(a)ナフタセン-2-イル)カルボニル)-, (5S-trans)- は、ユニークな構造を持つ複雑な有機化合物です。この化合物は、ベンゾ(a)ナフタセンコアに結合したグリシンと糖の複雑な配列が注目されます。
製法
合成経路と反応条件
グリシン, N-((5-((6-デオキシ-3-O-β-D-キシロピラノシル-β-D-ガラクトピラノシル)オキシ)-11-(ジメチルアミノ)-5,6,8,13-テトラヒドロ-1,6,9,14-テトラヒドロキシ-3-メチル-8,13-ジオキソベンゾ(a)ナフタセン-2-イル)カルボニル)-, (5S-trans)- の合成には、複数のステップが必要です。プロセスは通常、ベンゾ(a)ナフタセンコアの調製から始まり、その後、グリシンと糖のモイエティが結合されます。反応条件は、目的の生成物の正しい立体化学と収率を確保するために、温度、pH、および特定の触媒の使用を正確に制御する必要があります。
工業生産方法
この化合物の工業生産には、収率と純度を最大限に高めるために、最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、自動反応器、連続フローシステム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれることがよくあります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-(dimethylamino)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- involves multiple steps. The process typically begins with the preparation of the benzo(a)naphthacen core, followed by the attachment of the glycine and sugar moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
反応の種類
グリシン, N-((5-((6-デオキシ-3-O-β-D-キシロピラノシル-β-D-ガラクトピラノシル)オキシ)-11-(ジメチルアミノ)-5,6,8,13-テトラヒドロ-1,6,9,14-テトラヒドロキシ-3-メチル-8,13-ジオキソベンゾ(a)ナフタセン-2-イル)カルボニル)-, (5S-trans)- は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応には、酸素の付加または水素の除去が含まれ、通常、過マンガン酸カリウムや過酸化水素などの酸化剤を使用します。
還元: この反応には、水素の付加または酸素の除去が含まれ、通常、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用します。
置換: この反応には、ある官能基を別の官能基で置き換えることが含まれ、通常、ハロゲンや求核剤などの試薬を使用します。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな求核剤と求電子剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の結果を得るために慎重に制御されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってヒドロキシル化誘導体が生成される場合がある一方で、還元によって脱酸素化された化合物が生成される場合があります。
科学研究への応用
グリシン, N-((5-((6-デオキシ-3-O-β-D-キシロピラノシル-β-D-ガラクトピラノシル)オキシ)-11-(ジメチルアミノ)-5,6,8,13-テトラヒドロ-1,6,9,14-テトラヒドロキシ-3-メチル-8,13-ジオキソベンゾ(a)ナフタセン-2-イル)カルボニル)-, (5S-trans)- は、幅広い科学研究の用途があります。
化学: 複雑な有機反応とメカニズムを研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスや生体分子との相互作用における潜在的な役割について調査されています。
医学: 特定の分子標的や経路に対する影響など、その潜在的な治療応用について研究しています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-(dimethylamino)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: It is investigated for its potential role in cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: It is used in the development of new materials and chemical processes.
作用機序
グリシン, N-((5-((6-デオキシ-3-O-β-D-キシロピラノシル-β-D-ガラクトピラノシル)オキシ)-11-(ジメチルアミノ)-5,6,8,13-テトラヒドロ-1,6,9,14-テトラヒドロキシ-3-メチル-8,13-ジオキソベンゾ(a)ナフタセン-2-イル)カルボニル)-, (5S-trans)- の作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、現在も研究中です。
類似化合物との比較
類似化合物
ドキソルビシン: 同様のベンゾ(a)ナフタセンコアを持つよく知られたアントラサイクリン系抗生物質です。
ダウノルビシン: 構造的に類似したもう1つのアントラサイクリン系抗生物質です。
エピルビシン: 異なる立体化学を持つドキソルビシンの誘導体です。
独自性
グリシン, N-((5-((6-デオキシ-3-O-β-D-キシロピラノシル-β-D-ガラクトピラノシル)オキシ)-11-(ジメチルアミノ)-5,6,8,13-テトラヒドロ-1,6,9,14-テトラヒドロキシ-3-メチル-8,13-ジオキソベンゾ(a)ナフタセン-2-イル)カルボニル)-, (5S-trans)- は、特定のグリシンと糖のモイエティによってユニークであり、他の同様の化合物と比較して、異なる生物学的活性と相互作用を付与する可能性があります。
特性
CAS番号 |
153619-41-1 |
|---|---|
分子式 |
C39H42N2O18 |
分子量 |
826.8 g/mol |
IUPAC名 |
2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-(dimethylamino)-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C39H42N2O18/c1-11-5-17-24(31(51)21(11)37(55)40-9-20(44)45)23-15(8-16-25(32(23)52)28(48)14-6-13(41(3)4)7-18(42)22(14)27(16)47)29(49)35(17)58-39-34(54)36(26(46)12(2)57-39)59-38-33(53)30(50)19(43)10-56-38/h5-8,12,19,26,29-30,33-36,38-39,42-43,46,49-54H,9-10H2,1-4H3,(H,40,55)(H,44,45)/t12-,19-,26+,29+,30+,33-,34-,35+,36+,38+,39+/m1/s1 |
InChIキー |
CIMMDJKHFTZVAC-PCAYTWTGSA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)N(C)C)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)N(C)C)O)O)O)OC7C(C(C(CO7)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


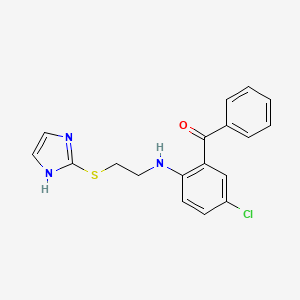
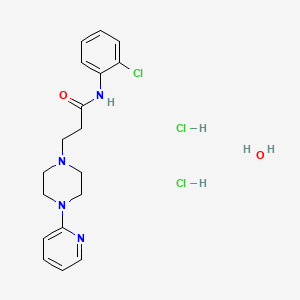

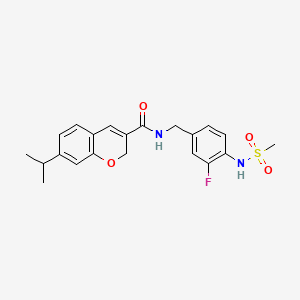
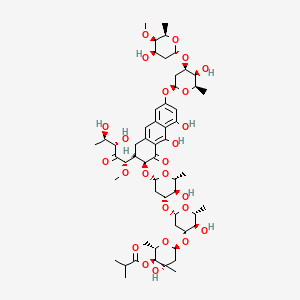
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)
